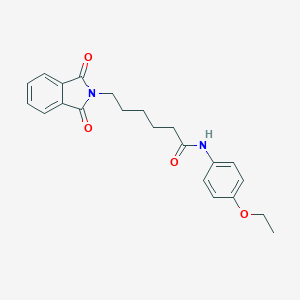
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide, also known as ESIH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESIH is a member of the isoindolinone family of compounds and has been found to possess potent anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation and cell survival. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor protein, IκBα.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has been found to possess potent anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has also been found to possess potent antioxidant properties and has been shown to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide is a potent inhibitor of the NF-κB signaling pathway and has been found to possess potent anti-inflammatory and anti-cancer properties. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Further research is needed to fully understand the therapeutic potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide. Future studies should focus on optimizing the synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide to improve its solubility and reduce its potential toxicity. Additionally, the efficacy of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide should be evaluated in animal models of inflammation and cancer to determine its potential as a therapeutic agent. Finally, the potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide as a drug candidate should be evaluated in clinical trials.
Métodos De Síntesis
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with hexanoyl chloride to form 4-ethoxyphenylhexanamide. This intermediate is then reacted with phthalic anhydride to form the isoindolinone core. The final step involves the introduction of a dioxo group to form 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide.
Aplicaciones Científicas De Investigación
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has also been found to possess potent anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide |
|---|---|
Fórmula molecular |
C22H24N2O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
6-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-17-13-11-16(12-14-17)23-20(25)10-4-3-7-15-24-21(26)18-8-5-6-9-19(18)22(24)27/h5-6,8-9,11-14H,2-4,7,10,15H2,1H3,(H,23,25) |
Clave InChI |
CWAOBBCAEXYXSY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)




![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
![4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B258846.png)
![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)

